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molecular formula C12H16N2O2 B8301442 1-(6-Amino-2,2-dimethyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)ethan-1-one CAS No. 144293-83-4

1-(6-Amino-2,2-dimethyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)ethan-1-one

Cat. No. B8301442
M. Wt: 220.27 g/mol
InChI Key: AHPJXNCRWIKYBW-UHFFFAOYSA-N
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Patent
US05278158

Procedure details

To a suspension of 20.9 g 4-acetyl-3,4-dihydro-2,2-dimethyl-6-nitro-2H-1,4-benzoxazine in 200 ml ethanol, was added a catalytic amount of Raney nickel, and the catalytic hydrogenation was carried out at ordinary temperature and pressure. The catalyst was filtered off from the reaction mixture, and the solvent was distilled off from the filtrate, giving 18.2 g of crude 4-acetyl-6-amino-3,4-dihydro-2,2-dimethyl-2H-1,4-benzoxazine.
Quantity
20.9 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([N:4]1[C:9]2[CH:10]=[C:11]([N+:14]([O-])=O)[CH:12]=[CH:13][C:8]=2[O:7][C:6]([CH3:18])([CH3:17])[CH2:5]1)(=[O:3])[CH3:2]>C(O)C.[Ni]>[C:1]([N:4]1[C:9]2[CH:10]=[C:11]([NH2:14])[CH:12]=[CH:13][C:8]=2[O:7][C:6]([CH3:18])([CH3:17])[CH2:5]1)(=[O:3])[CH3:2]

Inputs

Step One
Name
Quantity
20.9 g
Type
reactant
Smiles
C(C)(=O)N1CC(OC2=C1C=C(C=C2)[N+](=O)[O-])(C)C
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Ni]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The catalyst was filtered off from the reaction mixture
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off from the filtrate

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)N1CC(OC2=C1C=C(C=C2)N)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 18.2 g
YIELD: CALCULATEDPERCENTYIELD 98.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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